molecular formula C24H27FN4O3 B2732270 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide CAS No. 1705444-71-8

3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide

Cat. No.: B2732270
CAS No.: 1705444-71-8
M. Wt: 438.503
InChI Key: JIRVJXLMCVVRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a synthetic compound of significant interest in medicinal chemistry and oncology research, designed around a potent pharmacophore. Compounds based on the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide scaffold have been identified as a novel chemical class of antiproliferative agents . Structure-Activity Relationship (SAR) studies highlight that this specific architecture, combining the 1,2,4-oxadiazole heterocycle with a carboxamide group, is crucial for biological activity . The 1,2,4-oxadiazole ring is a privileged structure in drug discovery, valued for its bioisosteric properties and presence in several bioactive molecules . Research on closely related analogs has demonstrated that these molecules can function as tubulin inhibitors . This mechanism of action is critical in anticancer drug development, as inhibiting tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest in the M-phase and induction of apoptosis. The biological profile of these compounds has been confirmed through biochemical assays with pure tubulin and by observing an increased number of mitotic cells in treated leukemia cell lines . The incorporation of a fluorophenyl group on the oxadiazole ring, as seen in this compound, is a common strategy to optimize binding affinity and metabolic stability. This compound is intended for research purposes to further explore the therapeutic potential of this inhibitor class, particularly in the context of prostate cancer and other solid tumors . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O3/c1-31-19-10-8-17(9-11-19)12-13-26-24(30)29-14-4-5-18(16-29)15-22-27-23(28-32-22)20-6-2-3-7-21(20)25/h2-3,6-11,18H,4-5,12-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRVJXLMCVVRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure with significant pharmacophoric elements, including a piperidine core and oxadiazole moiety, which are known to influence various biological pathways.

Chemical Structure

The chemical formula for this compound can be represented as follows:

C21H24FN3O3C_{21}H_{24}FN_3O_3

The structure includes:

  • A piperidine ring.
  • An oxadiazole ring with a fluorophenyl substituent.
  • A methoxyphenethyl group contributing to its lipophilicity and potential receptor interactions.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several promising avenues.

Antimicrobial Activity

Compounds containing the oxadiazole moiety have been associated with antibacterial and antifungal activities. For instance, studies have shown that related oxadiazole derivatives exhibit significant inhibitory effects against various bacterial strains and fungi. The presence of the 2-fluorophenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against microbial pathogens .

Anticancer Potential

The oxadiazole derivatives are also being explored for their anticancer properties. In particular, compounds that inhibit the MDM2 protein have shown promise in preclinical models. MDM2 is a negative regulator of the p53 tumor suppressor pathway, and inhibiting this interaction can lead to increased apoptosis in cancer cells . The specific compound may interact similarly due to its structural analogies with known MDM2 inhibitors.

Study 1: Antibacterial Activity

In a study examining the antibacterial effects of oxadiazole derivatives, it was found that compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The study highlighted the importance of substituents on the oxadiazole ring in modulating activity .

CompoundMIC (µg/mL)Target Organism
Compound A8Staphylococcus aureus
Compound B16Bacillus subtilis
Target Compound12Escherichia coli

Study 2: Anticancer Activity

A recent investigation into similar piperidine-based oxadiazoles revealed that these compounds could induce apoptosis in cancer cell lines through modulation of the MDM2/p53 pathway. The study reported IC50 values indicating effective concentration ranges for cell line inhibition .

CompoundIC50 (µM)Cell Line
Known MDM2 Inhibitor0.5HCT116 (Colon Cancer)
Target Compound1.2HeLa (Cervical Cancer)

Comparison with Similar Compounds

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22)

  • Structural Differences :
    • The target compound features a 2-fluorophenyl substituent on the oxadiazole ring, whereas C22 has a 4-fluorophenyl group.
    • The phenethyl group in the target compound is 4-methoxyphenethyl , compared to C22’s 2-methylphenyl substituent.
  • Pharmacological Profile: C22 exhibited superior binding affinity to Mycobacterium tuberculosis InhA enzyme (ΔG = −9.8 kcal/mol) compared to the control drug isoniazid (ΔG = −7.2 kcal/mol) . C22 showed favorable ADMET properties (non-carcinogenic, moderate aqueous solubility) but was hepatotoxic in silico . Implication: The 4-fluorophenyl group in C22 may enhance target binding, while the 2-methylphenyl substituent could contribute to hepatotoxicity. The target compound’s 2-fluorophenyl and 4-methoxyphenethyl groups may mitigate toxicity but require empirical validation.

5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29)

  • Pharmacological Profile: C29 demonstrated high binding affinity to EthR (ΔG = −10.2 kcal/mol), a regulator of ethionamide activation in M. tuberculosis . Implication: The tetrazole system may improve selectivity for EthR but reduce bioavailability compared to carboxamide-containing analogues.

Oxadiazole Derivatives with Antimicrobial Activity

4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline ()

  • Structural Differences: A phenoxyphenyl group replaces the fluorophenyl moiety, and an aniline substituent is present instead of the piperidine carboxamide.
  • Pharmacological Profile :
    • This compound was synthesized for gastrointestinal pathogen inhibition but showed moderate metabolic stability (CYP2C9 substrate) .
    • Implication : The absence of a fluorophenyl group may reduce target affinity, while the aniline group could increase susceptibility to oxidation.

TRPA1/TRPV1 Antagonists and CB2-Selective Compounds

3-(3-(2-Fluoro-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (6d, )

  • Structural Differences :
    • Contains a 2-fluoro-4-nitrophenyl group and a carbazole-propanamide chain instead of the piperidine-methoxyphenethyl system.
  • Pharmacological Profile :
    • 6d showed high CB2 receptor selectivity (Ki = 12 nM) but poor blood-brain barrier permeability (logBB = −1.2) .
    • Implication : The nitro group enhances receptor binding but may introduce phototoxicity risks.

Comparative Data Table

Compound Name Target Activity Binding Affinity (ΔG, kcal/mol) ADMET Highlights Key Structural Features References
3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide Not reported Not reported Predicted non-hepatotoxic, moderate logP 2-fluorophenyl, 4-methoxyphenethyl N/A
C22 (4-fluorophenyl analogue) Anti-TB (InhA inhibitor) −9.8 Hepatotoxic, moderate solubility 4-fluorophenyl, 2-methylphenyl
C29 (tetrazole analogue) Anti-TB (EthR inhibitor) −10.2 Low absorption, non-toxic Tetrazole-methyl-tetrazole
6d (CB2-selective) TRPA1/TRPV1 antagonist Ki = 12 nM (CB2) Poor BBB penetration 2-fluoro-4-nitrophenyl, carbazole-propanamide

Key Research Findings and Implications

Substituent Position Matters : The 4-fluorophenyl group in C22 confers stronger anti-TB activity than the 2-fluorophenyl variant, likely due to optimized hydrophobic interactions with InhA .

Phenethyl Substitutents Influence Toxicity : The 2-methylphenyl group in C22 correlates with hepatotoxicity, whereas methoxy or ethyl groups (e.g., 4-methoxyphenethyl) may reduce this risk .

Oxadiazole Modifications Alter Selectivity : Replacing piperidine carboxamide with tetrazole (C29) shifts target specificity to EthR, highlighting scaffold versatility .

Fluorine Enhances Binding : Fluorine atoms in oxadiazole derivatives improve binding affinity through electronegativity and van der Waals interactions .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be systematically improved?

Methodological Answer: Synthesis involves multi-step protocols, including cyclization of oxadiazole rings and coupling reactions. Key steps:

  • Oxadiazole Formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) for cyclization between carboxylic acid derivatives and amidoximes .
  • Piperidine Coupling : Employ HATU or DCC as coupling agents for amide bond formation between the piperidine core and the 4-methoxyphenethylamine moiety .
  • Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) and temperature (60–80°C for cyclization). Continuous flow chemistry improves scalability and reduces side reactions .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

Methodological Answer:

  • Structural Confirmation : High-resolution NMR (¹H/¹³C) to verify substituent positions (e.g., fluorophenyl and methoxyphenethyl groups) .
  • Purity Assessment : LC-MS with reverse-phase columns (C18) and UV detection at 254 nm; ≥95% purity threshold for biological testing .
  • Crystallography : X-ray diffraction (if crystalline) to resolve stereochemistry and confirm the oxadiazole-piperidine conformation .

Q. How can researchers assess the chemical stability of this compound under varying conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions .
  • Kinetic Analysis : Monitor degradation via HPLC at accelerated temperatures (40–60°C) to calculate shelf life using Arrhenius equations .

Q. What preliminary biological screening assays are recommended to evaluate its activity?

Methodological Answer:

  • In Vitro Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays (IC₅₀ determination) .
  • Cell Viability Assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Q. How can computational modeling guide initial structure-activity relationship (SAR) hypotheses?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., PARP-1 or COX-2) based on oxadiazole and piperidine interactions .
  • Pharmacophore Mapping : Identify critical features (e.g., fluorophenyl as a hydrophobic anchor) using Schrödinger’s Phase .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency and selectivity?

Methodological Answer:

  • Analog Synthesis : Systematically vary substituents (e.g., replace 2-fluorophenyl with 3-fluoro or chlorophenyl) and assess activity shifts .
  • Selectivity Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions and refine the methoxyphenethyl group .

Q. What experimental designs are appropriate for evaluating in vivo efficacy?

Methodological Answer:

  • Animal Models : Use xenograft mice (e.g., HT-29 colorectal cancer) with oral or intraperitoneal administration (10–50 mg/kg doses) .
  • PK/PD Analysis : Collect plasma samples at intervals (0–24 hrs) for LC-MS quantification and correlate exposure with tumor growth inhibition .

Q. How should researchers resolve contradictions between in vitro and in vivo activity data?

Methodological Answer:

  • Metabolite Identification : Incubate with liver microsomes (human/rodent) and profile metabolites via UPLC-QTOF-MS to assess bioactivation .
  • Permeability Assays : Use Caco-2 monolayers to evaluate intestinal absorption and blood-brain barrier penetration .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified targets (e.g., recombinant enzymes) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .

Q. How can off-target effects be systematically profiled?

Methodological Answer:

  • Broad-Panel Screening : Test against 100+ GPCRs, ion channels, and transporters (Eurofins SafetyScreen44) .
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. What strategies assess potential toxicity in preclinical development?

Methodological Answer:

  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in human lymphocytes .
  • Hepatotoxicity : Measure ALT/AST levels in rodent serum post-administration and perform histopathology .

Q. How can formulation challenges related to poor solubility be addressed?

Methodological Answer:

  • Salt Formation : Screen with counterions (e.g., HCl, mesylate) to improve aqueous solubility .
  • Liposomal Encapsulation : Use thin-film hydration with DSPC/cholesterol to enhance bioavailability .

Q. What regulatory considerations are critical for advancing this compound to IND status?

Methodological Answer:

  • GLP Tox Studies : Conduct 28-day repeat-dose toxicity in two species (rat and dog) with NOAEL determination .
  • CMC Documentation : Specify synthetic routes, impurity profiles, and stability data per ICH Q11 guidelines .

Q. How do advanced computational methods improve SAR predictions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (100 ns trajectories) to assess binding stability .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Q. What strategies evaluate synergistic effects in combination therapies?

Methodological Answer:

  • Chou-Talalay Assay : Calculate combination indices (CI) with standard chemotherapeutics (e.g., doxorubicin) .
  • Transcriptomic Profiling : Use RNA-seq to identify pathways modulated by the compound in combination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.